Dibromoacetic Acid

Developmental Toxicology Teratogenicity Disinfection Byproducts

Laboratories performing EPA Method 552-series water quality analysis require certified, high-purity dibromoacetic acid that cannot be substituted by generic HAA mixtures. DBAA's distinct dibromo substitution confers teratogenic potency exceeding diiodoacetic acid at equimolar doses, making it an essential, non-interchangeable reference standard. • Mandatory analyte for U.S. EPA Methods 552, 552.1, and 552.2 HAA5 compliance monitoring. • Validated teratogen for developmental toxicity benchmarking (F344 rat model; eye malformation endpoint). • GSH/DNA-reactive electrophile (ELUMO = 2.76 eV) for detoxification pathway and catalytic hydrodehalogenation studies. Supplied as ≥97% purity neat solid with full Certificates of Analysis; hazardous goods shipping protocols applied.

Molecular Formula C2H2Br2O2
Molecular Weight 217.84 g/mol
CAS No. 631-64-1
Cat. No. B109426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoacetic Acid
CAS631-64-1
Synonyms2,2-Dibromoacetic Acid;  DBAA_x000B__x000B_
Molecular FormulaC2H2Br2O2
Molecular Weight217.84 g/mol
Structural Identifiers
SMILESC(C(=O)O)(Br)Br
InChIInChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)
InChIKeySIEILFNCEFEENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethanol;  soluble in diethyl ether
In water, 2.11X10+6 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Dibromoacetic Acid: Overview & Key Properties


Dibromoacetic acid (DBAA, CAS 631-64-1) is a dihalogenated acetic acid belonging to the haloacetic acid (HAA) class of compounds, which are formed as disinfection byproducts (DBPs) during the chlorination or chloramination of drinking water containing bromide and natural organic matter [1]. As a member of the regulated HAA5 group, DBAA is routinely monitored in water quality assessments and serves as an essential analytical reference standard for environmental and toxicological research . Its physicochemical properties include a molecular weight of 217.84 g/mol, a density of 2.382 g/mL at 25°C, a melting point of 32-38°C, and a boiling point of 128-130°C at 16 mmHg .

Dibromoacetic Acid: Why Generic Substitutes Fail


Despite sharing a common chemical class, haloacetic acids (HAAs) exhibit highly divergent toxicological profiles, formation kinetics, and reactivity based on their specific halogen substitution patterns. Dibromoacetic acid's unique combination of two bromine atoms imparts a distinct set of properties that are not replicated by other HAAs such as dichloroacetic acid, bromochloroacetic acid, or monobromoacetic acid [1]. Studies have demonstrated that the number and type of halogen atoms directly influence cytotoxicity, genotoxicity, and developmental toxicity, with brominated HAAs generally showing higher potency than their chlorinated counterparts [2]. Consequently, substituting DBAA with a generic HAA mixture or a chemically similar analog will not yield comparable results in analytical method validation, toxicological assays, or mechanistic studies. The following quantitative evidence guide details these critical differences.

Dibromoacetic Acid: Comparative Evidence Guide


Teratogenic Potency vs. Diiodoacetic Acid

In a direct comparative study using F344 rats exposed via gavage on gestation days 6-10, dibromoacetic acid (DBA) demonstrated significantly higher teratogenic potency than diiodoacetic acid (DIA) at equimolar doses. Specifically, DBA induced a higher incidence of eye malformations (microphthalmia/anophthalmia) across litters [1].

Developmental Toxicology Teratogenicity Disinfection Byproducts

Cytotoxicity & Genotoxicity Ranking Among HAAs

A systematic comparative analysis of 12 HAAs in Chinese hamster ovary (CHO) cells ranked dibromoacetic acid (DBAA) as the 6th most cytotoxic and 4th most genotoxic compound. This places DBAA as moderately potent relative to other HAAs, with significantly greater activity than chlorinated analogs like dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA) [1].

Cytotoxicity Genotoxicity CHO Cells In Vitro Toxicology

Formation Kinetics vs. Dichloroacetic Acid

During the chloramination process, bromine-substituted dihaloacetic acids, including dibromoacetic acid (DBAA), form more rapidly than the chlorinated analog dichloroacetic acid (DCAA). This kinetic difference is critical for understanding DBP speciation in water treatment plants and for developing control strategies [1].

Water Treatment Disinfection Byproduct Formation Kinetics

Catalytic Hydrodehalogenation Reactivity vs. Chlorinated Analogs

In catalytic hydrodehalogenation (HDH) studies using a Pd/Al2O3 catalyst, bromoacetic acids, including dibromoacetic acid, exhibited higher reactivity compared to their chlorinated counterparts. This difference is attributed to the lower C-Br bond dissociation energy relative to C-Cl bonds [1].

Catalytic Removal Hydrodehalogenation Environmental Remediation

Acute Oral Toxicity vs. Monobromoacetic Acid

A direct comparative study of acute oral toxicity in adult male rats revealed that dibromoacetic acid (DBAA) is significantly less acutely toxic than monobromoacetic acid (MBAA), with a 10-fold difference in LD50 values [1].

Acute Toxicity LD50 In Vivo Toxicology

Electrophilic Properties vs. Bromochloroacetic Acid

Computational analysis of haloacetic acid electrophilicity, as measured by the energy of the lowest unoccupied molecular orbital (ELUMO), shows that dibromoacetic acid (ELUMO = 2.76 eV) is a softer electrophile than bromochloroacetic acid (ELUMO = 3.11 eV) [1]. This difference correlates with distinct reactivity profiles with biological nucleophiles such as glutathione (GSH) and DNA.

Electrophilicity GSH Reactivity DNA Reactivity Computational Toxicology

Dibromoacetic Acid: Validated Application Scenarios


EPA Method 552 Analytical Reference Standard

Dibromoacetic acid is a mandatory analytical reference standard for laboratories conducting water quality analysis under U.S. EPA Methods 552, 552.1, and 552.2. Its use is non-substitutable for accurate quantification of this specific disinfection byproduct in drinking water, particularly in source waters with elevated bromide levels where DBAA is a dominant DBP species [1]. Procuring a certified, high-purity analytical standard ensures method compliance and data reliability.

Positive Control for Developmental Toxicology

Based on its demonstrated teratogenic potency, which is higher than that of diiodoacetic acid [1], DBAA serves as a relevant positive control or a specific test article in developmental toxicity screens (e.g., rodent whole embryo culture or in vivo rat studies). Its intermediate potency among HAAs makes it a suitable compound for benchmarking the effects of other, less-studied DBPs.

HAA Reactivity and Detoxification Mechanisms

The distinct electrophilic properties of DBAA (ELUMO = 2.76 eV) and its classification as a GSH/DNA-reactive electrophile [1] make it a valuable probe for studying cellular detoxification pathways involving glutathione conjugation and DNA damage responses. Its higher reactivity in catalytic hydrodehalogenation compared to chlorinated analogs [2] also makes it a key substrate for developing and testing novel catalytic water remediation technologies.

Technical Documentation Hub

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